![molecular formula C18H23N3O4S2 B2601077 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide CAS No. 325693-30-9](/img/structure/B2601077.png)
2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide
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Overview
Description
Scientific Research Applications
Potential Thymidylate Synthase Inhibition
This compound is a part of the thieno[2,3-d]pyrimidine class, which has been explored for its potential as thymidylate synthase inhibitors. Such inhibitors are investigated for their antitumor properties. For instance, Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, aiming for antitumor applications (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Properties
The thieno[2,3-d]pyrimidine derivatives have been synthesized for their antimicrobial properties. For example, Hossan et al. (2012) developed a series of pyrimidinones and oxazinones fused with thiophene rings, demonstrating good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine compounds have also been explored for their anti-inflammatory properties. A study by Amr et al. (2007) synthesized a series of these compounds using citrazinic acid as a starting material, and the pharmacological screening indicated good anti-inflammatory activity (Amr, Sabry, & Abdulla, 2007).
Antianaphylactic Activity
Compounds within the thieno[2,3-d]pyrimidine class have been investigated for their antianaphylactic activity. Wagner et al. (1993) synthesized derivatives like 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine, which showed promising antianaphylactic properties (Wagner, Vieweg, & Leistner, 1993).
Anti-HIV Activity
Some thieno[2,3-d]pyrimidin-7-ones have been considered as analogues of known anti-HIV compounds. Danel et al. (1998) explored the synthesis of such compounds, finding that some derivatives were active against HIV-1 (Danel, Pedersen, & Nielsen, 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-2-6-21-17(25)15-12-4-3-5-13(12)27-16(15)19-18(21)26-11-14(24)20(7-9-22)8-10-23/h2,22-23H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQEASKJNACBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N(CCO)CCO)SC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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